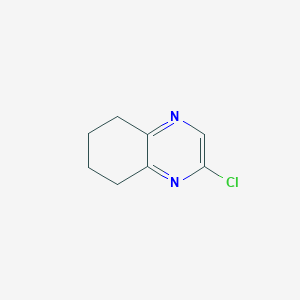

2-Chloro-5,6,7,8-tetrahydroquinoxaline

Descripción

Significance of Tetrahydroquinoxaline Scaffolds in Chemical Science

The tetrahydroquinoxaline scaffold, a partially saturated version of the quinoxaline (B1680401) ring system, is a privileged structure in medicinal chemistry and materials science. researchgate.neteurekaselect.com Quinoxaline and its derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The introduction of a saturated ring to form the tetrahydroquinoxaline core imparts a three-dimensional character to the otherwise planar quinoxaline structure. This added dimensionality is often beneficial for achieving specific and potent interactions with biological targets. researchgate.net

The tetrahydroquinoline ring system, a related scaffold, is also a common motif in numerous biologically active natural products and synthetic therapeutic agents. nih.gov The development of novel synthetic methodologies for creating diverse libraries of tetrahydroquinoline derivatives remains an active area of research due to their potential in drug discovery. nih.gov

Overview of the Research Landscape for 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Research on this compound primarily positions it as a versatile building block in organic synthesis. nih.gov Its utility stems from the reactive chloro-substituent on the pyrazine (B50134) ring, which allows for various chemical modifications. This compound serves as a precursor in the synthesis of more complex molecules with potential applications in pharmaceutical and materials science research. nih.gov

While extensive research has been conducted on the broader class of quinoxaline and tetrahydroquinoxaline derivatives, dedicated studies focusing solely on this compound are less common. However, its role as a key intermediate is highlighted in various synthetic endeavors. For instance, it is utilized in the preparation of novel compounds for screening in drug discovery programs. nih.gov The inherent reactivity of the C-Cl bond makes it a prime candidate for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 155535-20-9 | angelpharmatech.comrsc.org |

| Molecular Formula | C₈H₉ClN₂ | nih.gov |

| Molecular Weight | 168.63 g/mol | nih.gov |

| Appearance | Light yellow oil | nih.gov |

| Boiling Point | 242-245 °C | nih.gov |

Evolution of Research Interest in Halogenated Tetrahydroquinoxaline Derivatives

The interest in halogenated quinoxaline and tetrahydroquinoxaline derivatives has evolved significantly over the past few decades, driven by the impactful role of halogens in medicinal chemistry. The introduction of halogen atoms, particularly chlorine and fluorine, into a drug candidate's structure can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.net

Initially, research on quinoxalines focused on their synthesis and fundamental reactivity. researchgate.net Over time, the discovery of their diverse biological activities spurred investigations into structure-activity relationships, where halogenation played a key role. rasayanjournal.co.in For example, the inclusion of a chlorine atom can alter the electronic distribution within the molecule, potentially enhancing its interaction with biological targets. rasayanjournal.co.in

In modern drug discovery, the strategic placement of halogens is a common tactic to optimize lead compounds. nih.govresearchgate.net This is evident in the increasing number of halogen-containing drugs approved by regulatory bodies. nih.govresearchgate.net Consequently, the synthesis and evaluation of halogenated tetrahydroquinoxaline derivatives, including this compound, are part of a broader trend to explore new chemical spaces and develop novel therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWAJIAOXWOCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=CN=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621894 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155535-20-9 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6,7,8-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5,6,7,8 Tetrahydroquinoxaline

Established Synthetic Routes to 2-Chloro-5,6,7,8-tetrahydroquinoxaline and its Analogs

The construction of the this compound ring system can be achieved through several established synthetic strategies, ranging from classical cyclocondensation reactions to modern multicomponent and stereoselective methods.

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental and widely used method for constructing the quinoxaline (B1680401) core. This approach typically involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of the tetrahydroquinoxaline scaffold, a common precursor is 1,2-cyclohexanedione.

A key route to this compound begins with the synthesis of its corresponding quinoxalinone precursor. For instance, 1,2-cyclohexanedione can be condensed with an appropriate α-amino acid amide, such as glycinamide (B1583983), under basic conditions to form 5,6,7,8-tetrahydroquinoxalin-2(1H)-one nih.gov. This bicyclic ketone intermediate is crucial as it sets the stage for the introduction of the chlorine atom at the 2-position.

Routes from Quinoxalinone Derivatives (e.g., chlorination)

A direct and efficient method for synthesizing this compound involves the chlorination of the corresponding lactam (cyclic amide) precursor, 5,6,7,8-tetrahydroquinoxalin-2(1H)-one. This transformation is a standard procedure in heterocyclic chemistry for converting a carbonyl group in a nitrogen-containing ring into a reactive chloro group.

The reaction is typically carried out using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common reagent for this purpose pjsir.org. The process involves heating the quinoxalinone substrate in phosphorus oxychloride, which effectively replaces the hydroxyl group of the enol tautomer of the lactam with a chlorine atom pjsir.org. This step yields the target compound, this compound, which can then be isolated and used for further derivatization.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecular scaffolds like tetrahydroquinoxalines from simple, readily available starting materials. nih.govresearchgate.net These reactions combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the initial components.

While a direct one-pot synthesis of this compound is less common, MCRs are effectively used to assemble the core tetrahydroquinoxaline ring system. For example, a three-component reaction involving a cyclic ketone like cyclohexanone (B45756), an aldehyde, and an amine can lead to the formation of substituted tetrahydroquinoline or related heterocyclic structures. researchgate.net Specifically for quinoxalines, MCRs can involve the reaction of a diamine, a dicarbonyl compound, and another component to build diversity. researchgate.net The resulting tetrahydroquinoxaline scaffold can then be subjected to subsequent chlorination, as described previously, to yield the desired 2-chloro derivative.

Stereoselective Synthesis and Chiral Resolution

The development of stereoselective methods for the synthesis of tetrahydroquinoxaline derivatives is of significant interest due to the prevalence of chiral quinoxaline motifs in bioactive molecules researchgate.netnih.gov. Chiral tetrahydroquinoxalines can be prepared through various asymmetric strategies, including the use of chiral substrates, chiral auxiliaries, or asymmetric catalysis.

A prominent method is the asymmetric hydrogenation of a quinoxaline precursor using a chiral metal catalyst. nih.gov Rhodium and Iridium-based catalysts featuring chiral ligands have been successfully employed for the highly enantioselective hydrogenation of the quinoxaline double bond to yield chiral tetrahydroquinoxalines with excellent yields and enantioselectivities (ee). researchgate.netrsc.org For instance, Ir-catalyzed asymmetric hydrogenation has been shown to produce both (R) and (S) enantiomers of tetrahydroquinoxaline derivatives in high yields (up to 93%) and high enantiomeric excess (up to 98% ee) by simply changing the reaction solvent. rsc.org These methods provide access to enantiopure tetrahydroquinoxaline cores, which can then be functionalized to produce chiral analogs of this compound.

Functionalization and Derivatization Strategies

The chlorine atom at the C2 position of this compound is a versatile functional group that allows for extensive derivatization of the heterocyclic core. Its reactivity towards nucleophiles is a key feature in the synthesis of a wide array of substituted tetrahydroquinoxalines.

Nucleophilic Substitution Reactions of the Chloro Group

The chloro group in this compound is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functional groups. This reactivity is central to the utility of the compound as a synthetic intermediate.

Various nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the chloride ion. For example, reacting a 2-chloro-quinoxaline derivative with amines like morpholine, N-methylpiperazine, or p-toluidine in a suitable solvent such as absolute ethanol leads to the formation of the corresponding 2-amino-substituted quinoxalines pjsir.org. Similarly, reactions with other nucleophiles like hydrazines, azides, and thiols can be performed to introduce hydrazino, azido, and sulfanyl groups, respectively, at the 2-position. researchgate.netmdpi.com These substitution reactions significantly expand the chemical diversity of the tetrahydroquinoxaline scaffold.

The table below summarizes representative nucleophilic substitution reactions on 2-chloro-quinoxaline systems.

| Nucleophile | Reagent Example | Reaction Conditions | Product Type |

| Amine | Morpholine | Absolute Ethanol, Reflux | 2-Morpholinyl-quinoxaline |

| Amine | N-Methylpiperazine | Absolute Ethanol, Reflux | 2-(N-Methylpiperazinyl)-quinoxaline |

| Amine | p-Toluidine | Absolute Ethanol, Reflux | 2-(p-Toluidino)-quinoxaline |

| Thiol | Thiourea (B124793) | Fusion | 2-Sulfanyl-quinoxalinone |

| Azide | Sodium Azide | --- | 2-Azido-quinoxaline |

| Hydrazine (B178648) | Hydrazine Hydrate (B1144303) | --- | 2-Hydrazino-quinoxaline |

Data compiled from studies on related chloro-quinoxaline and chloro-quinolinone systems pjsir.orgresearchgate.netmdpi.com.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki coupling, triflation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent at the electron-deficient pyrazine (B50134) ring of this compound makes it an excellent substrate for such transformations. libretexts.org

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is particularly effective for the derivatization of chloroquinoxalines. wikipedia.orglibretexts.org Studies on the closely related 2,6-dichloroquinoxaline have demonstrated that the chlorine atom at the 2-position is highly susceptible to substitution via Suzuki coupling. researchgate.net This regioselectivity is controlled by electronic parameters, with the C2 position being more electrophilic. researchgate.net A variety of mono-arylated quinoxaline derivatives can be prepared in good to excellent yields using standard Suzuki-Miyaura conditions. researchgate.net It is expected that this compound would undergo similar transformations.

The general reaction involves a palladium(0) catalyst, a phosphine ligand, and a base to facilitate the coupling of the chloroquinoxaline with a boronic acid or its ester. wikipedia.orgorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroquinoxalines Data based on reactions with 2,6-dichloroquinoxaline, adaptable for this compound. researchgate.net

| Arylboronic Acid (ArB(OH)₂) | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 77 |

| 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 75 |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 90 |

| 2,6-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 97 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 62 |

In addition to halides, pseudohalides such as triflates (OTf) are also excellent coupling partners in Suzuki reactions. wikipedia.org While not a direct reaction of the title compound, a hydroxylated tetrahydroquinoxaline could be converted to a triflate, which could then participate in palladium-catalyzed cross-coupling reactions to introduce new substituents. wikipedia.orgacs.org

Conversion of Carboxylic Acids to Amides and N-Arylamidines

While this compound itself does not possess a carboxylic acid group, derivatives bearing this functionality can be synthesized, for instance, through coupling reactions with boronic acids containing a carboxyl group. Once installed, this carboxylic acid can be converted into an amide, a common functional group in pharmaceuticals.

The direct conversion of a carboxylic acid to an amide with an amine can be challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and lead to the formation of the amide bond. libretexts.org A more common laboratory approach involves the use of a coupling agent. Various reagents can be used to activate the carboxylic acid for nucleophilic attack by an amine. asianpubs.orgorganic-chemistry.org For example, tosyl chloride (TsCl) in the presence of a base can be used to facilitate this transformation, often under microwave irradiation to shorten reaction times. asianpubs.org

The general scheme for this conversion is as follows: R-COOH + R'R''NH → [Coupling Agent] → R-CONR'R'' + H₂O

Currently, there is limited specific literature on the synthesis of N-arylamidines directly from this compound.

Oxidation Reactions (e.g., N-oxide formation)

The nitrogen atoms in the pyrazine ring of the quinoxaline system can be oxidized to form N-oxides. These N-oxide derivatives are valuable intermediates in organic synthesis, as the N-oxide group can alter the electronic properties of the ring and act as a directing group for further substitutions. clockss.org

A common method for the N-oxidation of nitrogen-containing heterocycles involves the use of peroxy acids or hydrogen peroxide with a catalyst. chemicalbook.com For the analogous 2-chloro-5,6,7,8-tetrahydroquinoline, N-oxidation has been successfully achieved using 30% hydrogen peroxide in acetic acid, catalyzed by sodium tungstate dihydrate (Na₂WO₄·2H₂O). chemicalbook.com This method is expected to be applicable to this compound to yield the corresponding N-oxide or di-N-oxide.

Table 2: Conditions for N-Oxide Formation of a Tetrahydro-N-Heterocycle chemicalbook.com

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature |

| 2-chlorotetrahydroquinoline | 30% H₂O₂ | Na₂WO₄·2H₂O | Acetic Acid | 80 °C |

The formation of quinoxaline 1,4-dioxides is also a well-established transformation, often starting from benzofuroxan precursors. sapub.org

Reduction Reactions of Substituted Moieties

Reduction reactions can be employed to modify substituents on the this compound core, leading to new derivatives. The specific reaction depends on the nature of the substituent to be reduced.

For instance, if a nitro group were introduced onto the aromatic portion of the molecule (a common transformation in aromatic chemistry), it could be readily reduced to a primary amino group. msu.edu This transformation is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or by using reducing metals in acidic media (e.g., zinc, tin, or iron in HCl). msu.edu

Similarly, an acyl group introduced via a Friedel-Crafts acylation reaction could be reduced to an alkyl group. msu.edu The Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for this conversion. msu.edu These reactions transform electron-withdrawing acyl groups into electron-donating alkyl groups, significantly altering the electronic properties of the molecule. msu.edu

It is also possible to hydrogenate the pyrazine ring of the quinoxaline system under certain conditions, though this would alter the core structure. The selective hydrogenation of the carbocyclic ring of quinolines to give 5,6,7,8-tetrahydroquinolines is a known process, indicating that the heterocyclic ring can remain intact under specific catalytic conditions. researchgate.netgoogle.com

Condensation Reactions Involving Nitrogen Atoms

Condensation reactions are fundamental to the synthesis of the quinoxaline ring system itself. The most common and direct method for preparing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. clockss.orgacademie-sciences.fr

For the synthesis of the 5,6,7,8-tetrahydroquinoxaline (B1293704) core, the starting material is typically cyclohexane-1,2-diamine. The condensation of this diamine with a 1,2-dicarbonyl compound, such as glyoxal, in a suitable solvent like ethanol, leads to the formation of the 5,6,7,8-tetrahydroquinoxaline ring. This reaction is often catalyzed by a Brønsted or Lewis acid. academie-sciences.fr The use of substituted 1,2-dicarbonyl compounds allows for the direct installation of substituents at the 2- and 3-positions of the quinoxaline ring.

This synthetic approach is highly versatile and serves as the primary method for constructing the core heterocyclic structure upon which further modifications, such as chlorination, can be performed.

Mechanistic Investigations of Synthetic Pathways

Proposed Reaction Mechanisms for Novel Syntheses

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Mechanism of Quinoxaline Formation: The acid-catalyzed condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a well-understood process. A plausible mechanism involves the following steps academie-sciences.fr:

Activation of Carbonyl: The acid catalyst (e.g., a Brønsted acid like PFPAT) protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, increasing its electrophilicity.

Nucleophilic Attack: One of the amino groups of the 1,2-diamine acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form an imine (Schiff base).

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.

Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazine ring of the quinoxaline product.

Mechanism of Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three main steps libretexts.orgorganic-chemistry.org:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the this compound, inserting into the carbon-chlorine bond to form a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent (e.g., Ar-B(OH)₂) is activated by a base to form a borate complex (e.g., Ar-B(OH)₃⁻). This species then transfers its organic group (Ar) to the Pd(II) complex, displacing the halide and forming a new Pd(II)-aryl intermediate.

Reductive Elimination: The two organic groups on the palladium complex (the tetrahydroquinoxalyl and the aryl group) couple and are eliminated from the palladium center. This step forms the final carbon-carbon bond of the product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The synthesis of the core 5,6,7,8-tetrahydroquinoxaline structure and related tetrahydroquinolines is highly dependent on the catalytic system employed. The introduction of the chloro-substituent at the 2-position can be achieved through various chlorination techniques, where reaction conditions are critical to ensure regioselectivity and prevent unwanted side reactions.

The formation of the foundational 5,6,7,8-tetrahydroquinoline (B84679) scaffold often utilizes transition metal catalysts. For instance, palladium-based catalysts are frequently employed in hydrogenation reactions to reduce the aromatic quinoline (B57606) ring. A patented method for synthesizing 5,6,7,8-tetrahydroquinoline from quinoline specifies the use of a modified palladium (Pd) catalyst. google.com The reaction proceeds under a hydrogen atmosphere with temperatures ranging from 20°C to 110°C for the initial hydrogenation, followed by an isomerization step at a higher temperature of 140°C to 300°C. google.com The choice of a specific palladium catalyst with tailored selectivity is crucial for achieving a high yield by promoting the desired hydrogenation and subsequent isomerization while minimizing by-product formation. google.com

Other catalytic systems have been explored for the synthesis of tetrahydroquinoline derivatives. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines have been shown to produce tetrahydroquinolines in good yields. organic-chemistry.org This method benefits from simple reaction conditions and high efficiency. organic-chemistry.org Boron-based catalysts, such as B(C6F5)3, have been utilized for the metal-free hydrogenative reduction of quinolines using hydrosilanes as the reducing agent. organic-chemistry.org The reaction proceeds through a 1,4-addition of the hydrosilane to the quinoline, followed by a transfer hydrogenation to yield the tetrahydroquinoline. organic-chemistry.org

In the context of asymmetric synthesis of chiral tetrahydroquinoline derivatives, rhodium catalysts have proven effective. nih.gov For example, in the asymmetric transfer hydrogenation of dihydroisoquinolines, which share structural similarities, rhodium complexes were found to be highly effective in terms of both reactivity and enantioselectivity. nih.gov The addition of a co-catalyst or additive, such as La(OTf)3, can further enhance the conversion rates. nih.gov Chiral phosphoric acids have also been employed as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, achieving excellent yields and enantioselectivities. organic-chemistry.org

The table below summarizes various catalysts and their roles in the synthesis of tetrahydroquinoline and related structures, which can be extrapolated to the synthesis of this compound.

| Catalyst/Reagent | Reaction Type | Role |

| Palladium (Pd) | Hydrogenation/Isomerization | Catalyzes the reduction of the aromatic ring and subsequent rearrangement. google.com |

| Gold Catalysts | Hydroarylation/Transfer Hydrogenation | Facilitates intramolecular cyclization and reduction. organic-chemistry.org |

| B(C6F5)3 | Hydrogenative Reduction | Acts as a Lewis acid to activate the quinoline ring for reduction by hydrosilanes. organic-chemistry.org |

| Rhodium Complexes | Asymmetric Transfer Hydrogenation | Enables the stereoselective reduction of imines to form chiral amines. nih.gov |

| Chiral Phosphoric Acid | Dehydrative Cyclization/Asymmetric Reduction | Acts as a bifunctional catalyst, promoting both cyclization and enantioselective reduction. organic-chemistry.org |

| Lipase from Candida antarctica | Kinetic Resolution | Enables the separation of enantiomers through selective acylation. nih.gov |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for the production of complex molecules with high selectivity and under mild reaction conditions. While direct chemoenzymatic routes to this compound are not extensively documented, the application of enzymes in the synthesis of the precursor 5,6,7,8-tetrahydroquinoline core provides a strong basis for potential future developments.

A key example of a chemoenzymatic approach in the synthesis of a related structure is the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using lipase from Candida antarctica. nih.gov In this process, the lipase selectively acylates one enantiomer of the alcohol, allowing for the separation of the two enantiomers. nih.gov This enzymatic resolution is a critical step in obtaining enantiopure starting materials for the synthesis of chiral ligands and other complex molecules. nih.gov The reaction is typically carried out in an organic solvent, such as i-Pr2O, and at a controlled temperature to ensure optimal enzyme activity and selectivity. nih.gov

The success of this enzymatic resolution highlights the potential for incorporating biocatalysis into the synthesis of this compound. For instance, enzymes could potentially be used for:

Asymmetric reduction of a suitable precursor to introduce chirality into the tetrahydroquinoxaline ring system.

Regioselective halogenation to introduce the chlorine atom at the 2-position, a process that can be challenging to control using traditional chemical methods.

Hydrolysis or esterification to resolve racemic mixtures of intermediates, similar to the lipase-catalyzed resolution of tetrahydroquinolin-8-ol.

The development of such chemoenzymatic routes would offer several advantages, including milder reaction conditions, reduced environmental impact, and access to enantiomerically pure forms of this compound and its derivatives. Future research in this area could focus on screening for novel enzymes with the desired activity and optimizing reaction conditions to achieve high efficiency and selectivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Ligand-Target Interactions and Binding Affinity Analysis

The biological effect of a compound is contingent on its interaction with a specific biological target, such as a receptor or an enzyme. The strength of this interaction is quantified as binding affinity. Computational methods like docking are frequently employed to predict the position of a ligand within a binding site and to estimate its binding affinity through scoring functions. nih.gov These functions evaluate factors like van der Waals forces, electrostatic interactions, and hydrogen bonding to rank potential drug candidates. nih.gov

The substitution pattern on the quinoxaline (B1680401) core is a critical determinant of biological activity. In the context of anticancer quinoxaline derivatives, the nature of the substituents can significantly influence their potency. mdpi.com For instance, studies on various quinoxaline series have shown that the introduction of different functional groups at various positions can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target. mdpi.com

Generally, the biological activity of quinoxaline derivatives can be fine-tuned by altering the substituents on the heterocyclic ring. The main sites for substitution that have been explored for their impact on anticancer activity are the second, third, sixth, and seventh positions. mdpi.com

| General Quinoxaline Scaffold | Substituent (R) | General Effect on Anticancer Activity |

|---|---|---|

| Quinoxaline Core | Electron-Releasing Group (e.g., -OCH₃) | Often associated with increased activity in certain series. mdpi.com |

| Electron-Withdrawing Group (e.g., -Cl) | May decrease activity compared to electron-releasing groups in some contexts. mdpi.com |

The introduction of halogen atoms, such as chlorine, into a molecule is a common strategy in medicinal chemistry to enhance biological activity. eurochlor.org In the case of 2-Chloro-5,6,7,8-tetrahydroquinoxaline, the chlorine atom at the 2-position is a key structural feature. Halogenation can influence a molecule's properties in several ways, including its lipophilicity, which can affect cell membrane permeability, and its electronic character.

For some series of quinoxaline derivatives investigated for anticancer properties, the replacement of an electron-releasing group like a methoxy group with an electron-withdrawing group such as chlorine has been observed to lead to a decrease in activity. mdpi.com However, the specific impact of halogenation is highly dependent on the molecular scaffold and the biological target. The presence of a chlorine atom can also facilitate halogen bonding, a type of non-covalent interaction with a biological target that can contribute to binding affinity. mdpi.com

The pharmacological profile of a compound is influenced by the degree of saturation and aromaticity of its ring systems. The "tetrahydro" prefix in this compound indicates that the pyrazine (B50134) ring of the quinoxaline system is saturated. This saturation imparts a three-dimensional character to the molecule, which is distinct from the planar nature of its aromatic counterpart, 2-chloroquinoxaline. This change in geometry can significantly affect how the molecule fits into the binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me These models are valuable tools in drug discovery for predicting the activity of novel compounds. nih.gov The general form of a QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The development of a robust QSAR model involves several critical steps, including the careful curation of a dataset of compounds with their known biological activities, the calculation of molecular descriptors, the construction of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.govuniroma1.it

Validation is a crucial phase to ensure the reliability and predictive capacity of a QSAR model. nih.gov It is typically performed through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.govnih.gov Various statistical metrics are used to assess the quality of a QSAR model. mdpi.com

| Validation Parameter | Description | Acceptable Value |

|---|---|---|

| q² | Cross-validated correlation coefficient (internal validation). | > 0.5 mdpi.com |

| r²_test | Correlation coefficient for the external test set. | > 0.6 mdpi.com |

| r²_m | A metric for external validation. | > 0.5 mdpi.com |

Molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov In QSAR studies, a wide range of descriptors are calculated to capture different aspects of a molecule's structure and physicochemical properties. These descriptors are then used to build the QSAR model. The selection of appropriate descriptors is a key step in developing a meaningful and predictive model. nih.gov Descriptors can be broadly categorized into several classes.

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Atomic connectivity, Carbon percentage | 2D structural features of the molecule. mdpi.comnih.gov |

| Geometric | Molecular volume, Surface area | 3D shape and size of the molecule. slideshare.net |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and orbital energies. dergipark.org.tr |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Properties related to a molecule's behavior in different environments. nih.gov |

By identifying the molecular descriptors that have the strongest correlation with biological potency, QSAR models can provide valuable insights into the structural features that are important for a compound's activity. This information can then be used to guide the design of new derivatives of this compound with potentially improved pharmacological profiles.

Computational Approaches for Ligand Design

Computational chemistry provides powerful tools for the rational design of novel ligands based on the this compound scaffold. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are instrumental in predicting the binding affinities and biological activities of newly designed compounds.

Molecular docking studies, for instance, have been effectively used to understand the binding modes of tetrahydroquinoxaline derivatives with their biological targets. In a study on tetrahydroquinoxaline sulfonamide derivatives as potential colchicine binding site inhibitors, molecular docking revealed that these compounds could fit into the colchicine binding site of tubulin. nih.govrsc.org The docking results highlighted key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govrsc.org Such insights are crucial for designing more potent inhibitors by optimizing these interactions.

The following table illustrates the kind of data that can be generated from computational studies on related compounds, in this case, the cytotoxic effects of certain quinoxaline derivatives against cancer cell lines.

| Compound | Modification | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 |

| Compound A | 6-chloroquinoxaline (B1265817) base | 5.11 | 6.18 |

| Compound B | Derivative of Compound A | >100 | >100 |

| Compound C | Derivative of Compound A | 12.34 | 15.67 |

| Doxorubicin | Reference Drug | 7.43 | 9.27 |

This table is illustrative and based on data for 6-chloroquinoxalines, not this compound. Data sourced from a study on new quinoxalines as cytotoxic agents. ekb.eg

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of a molecule and how this influences its interaction with a biological target.

Conformational restriction is a key strategy in drug design to lock a molecule into its bioactive conformation, thereby enhancing its potency and selectivity. By reducing the conformational flexibility, the entropic penalty of binding to the receptor is minimized, leading to a more favorable binding affinity.

While specific studies on the conformational restriction of this compound are limited, research on analogous heterocyclic systems underscores the importance of this approach. For example, the design of hydroxylated perhydroquinoxaline derivatives as κ receptor agonists involved creating a rigid scaffold to orient the pharmacophoric elements in a precise three-dimensional arrangement. scripspharma.com This conformational constraint was crucial for achieving receptor affinity and selectivity. scripspharma.com The introduction of sp3-hybridized carbon-rich scaffolds in these molecules allows for a greater exploration of three-dimensional space compared to flatter aromatic systems. scripspharma.com

Chirality and stereochemistry play a pivotal role in the biological activity of many therapeutic agents. The different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, understanding the stereochemical aspects is crucial in SAR studies.

In the context of tetrahydroquinoline derivatives, which are structurally related to tetrahydroquinoxalines, the influence of stereochemistry on biological activity has been well-documented. A study on new chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds revealed that different enantiomers displayed varying levels of antiproliferative activity. nih.govsemanticscholar.org For one of the compounds, the (R)-enantiomer was found to be the most effective, while the (S)-enantiomer was the least active, highlighting a clear stereochemical preference for its biological target. nih.govsemanticscholar.org

The following table presents illustrative data on the antiproliferative activity of chiral forms of related tetrahydroquinoline derivatives against the A2780 cancer cell line.

| Compound | Enantiomeric Form | IC50 (µM) |

| Compound 3a | (R)-3a | 10.2 ± 0.9 |

| (S)-3a | 10.5 ± 1.1 | |

| Compound 5a | (R)-5a | 5.4 ± 0.5 |

| (S)-5a | 17.2 ± 1.5 | |

| Compound 2b | (R)-2b | 8.9 ± 0.8 |

| (S)-2b | 9.1 ± 0.9 |

This table is illustrative and based on data for chiral 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. Data sourced from a study on the biological properties of new chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds. nih.govsemanticscholar.org

Such findings underscore the importance of synthesizing and evaluating optically pure enantiomers in the drug discovery process to identify the most potent and selective therapeutic candidates.

Biological and Pharmacological Applications of 2 Chloro 5,6,7,8 Tetrahydroquinoxaline Derivatives

Neuropharmacological Research

While direct research on the neuropharmacological applications of 2-Chloro-5,6,7,8-tetrahydroquinoxaline is limited in publicly available scientific literature, the broader class of quinoxaline (B1680401) derivatives has been investigated for various central nervous system (CNS) activities. Quinoxaline derivatives are known to possess a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and antidepressant activities. Some have also shown potent antagonist activity at AMPA receptors, indicating their potential to modulate excitatory neurotransmission.

Although specific studies on the modulatory effects of this compound on neurotransmitter systems are not extensively documented, the general quinoxaline scaffold is known to interact with various neurotransmitter receptors. This suggests that derivatives of this compound could potentially exhibit similar activities. The exploration of these interactions is a promising area for future neuropharmacological research.

The diverse biological activities of quinoxaline derivatives suggest their potential in the treatment of a range of neurological disorders. For instance, their ability to act as antagonists at certain neurotransmitter receptors could be beneficial in conditions characterized by excessive neuronal excitation. However, specific studies confirming the efficacy of this compound derivatives in any particular neurological disorder are yet to be published.

Receptor Interaction Studies

More extensive research has been conducted on the interaction of 2-substituted-5,6,7,8-tetrahydroquinoxaline derivatives with various receptor systems. These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds and have identified their potential as modulators of specific biological targets.

A significant area of investigation for 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives has been their activity as antagonists of the P2X1 purinergic receptor. nih.govmonash.edunih.gov The P2X1 receptor is a ligand-gated ion channel activated by adenosine 5'-triphosphate (ATP) and is involved in various physiological processes, including smooth muscle contraction.

Research has focused on synthesizing a series of 2-phenyl-5,6,7,8-tetrahydroquinoxaline analogues and evaluating their ability to antagonize P2X1-mediated responses. nih.govmonash.edu In these studies, the parent compound, 2-phenyl-5,6,7,8-tetrahydroquinoxaline, was found to have an IC50 of approximately 134 μM. nih.gov By introducing various substituents on the phenyl ring, researchers aimed to improve the potency of these antagonists.

The structure-activity relationship studies revealed that the addition of polar substituents at the meta position of the phenyl ring significantly increased the inhibitory activity. nih.gov Similarly, the introduction of both polar and aliphatic substituents at the para position also enhanced the antagonistic effect. nih.gov In contrast, substitutions at the ortho position did not lead to a marked increase in inhibition. nih.gov One of the most potent compounds identified in these studies was a 2-hydroxy, 4-fluoro disubstituted derivative, which exhibited an IC50 of 14 μM. nih.gov

| Compound | Substituents on Phenyl Ring | IC50 (μM) |

|---|---|---|

| Parent Compound | None | ~134 |

| Derivative 1 | 2-hydroxy, 4-fluoro | 14 |

While specific studies on the inhibition of Exchange Protein Activated by cAMP (EPAC) by this compound are not available, the broader quinoxaline scaffold has been explored for this activity. Quinoxalinone derivatives, for instance, have been investigated as novel inhibitor scaffolds for various kinases. mdpi.comnih.govnih.gov EPAC is a guanine nucleotide exchange factor for the small GTPase Rap1 and is involved in various cellular processes, making it an attractive therapeutic target. The potential for quinoxaline-based compounds to inhibit EPAC suggests that derivatives of this compound could also be explored for this activity.

In the context of the research on P2X1-purinoceptor antagonists, the selectivity of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives was also investigated. nih.govmonash.edunih.gov Specifically, the most potent P2X1 antagonist (the 2-hydroxy, 4-fluoro derivative) was tested for its effect on contractions mediated by noradrenaline, which acts on α1A-adrenoceptors. nih.gov The results indicated that this compound had no inhibitory effect on α1A-adrenoceptor-mediated contractions, highlighting its selectivity for the P2X1 receptor over this particular adrenoceptor subtype. nih.govmonash.edu

| Receptor Target | Activity |

|---|---|

| P2X1-purinoceptor | Antagonist |

| α1A-adrenoceptor | No inhibitory effect |

Medicinal Chemistry and Drug Discovery

The quinoxaline scaffold, a fused ring system composed of benzene and pyrazine (B50134) rings, is recognized as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them focal points for drug discovery and development. The partially saturated analog, tetrahydroquinoxaline, and its substituted forms, such as this compound, serve as versatile intermediates and key components in the synthesis of novel therapeutic agents.

Quinoxaline and its derivatives are considered valuable lead compounds in drug discovery due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. acs.org The tetrahydroquinoline scaffold, a related structure, is also present in numerous natural alkaloids and synthetic analogs with significant biological activities. researchgate.net For instance, a tetrahydroquinoline-based compound identified from the Medicines for Malaria Venture (MMV) Pathogen Box was deemed a suitable lead for further structural modification and optimization to enhance its antimalarial potency. nih.gov The chemical versatility of these scaffolds allows for systematic modifications to improve their pharmacological profiles, leading to the identification of novel drug candidates for a range of diseases.

Derivatives of the quinoxaline and tetrahydroquinoline core have been extensively investigated as potential anticancer agents, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are validated targets in oncology. researchgate.net

Dual EGFR/VEGFR-2 Inhibition: Novel 2-chloro-4-anilino-quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR-2. Docking studies revealed that a hydrogen bond donor on the aniline moiety is crucial for interacting with conserved amino acid residues in the binding sites of both kinases. researchgate.net

VEGFR-2 Inhibition: A series of 6-chloroquinoxaline (B1265817) derivatives were designed and synthesized as potent VEGFR-2 inhibitors. Notably, one compound demonstrated superior cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines compared to the standard drug doxorubicin. nih.gov

Mutant EGFR Inhibition: Quinoxalinone-containing compounds have shown great inhibitory activity against mutated forms of EGFR (L858R/T790M/C797S), which are responsible for acquired resistance to standard treatments in non-small-cell lung cancer (NSCLC). Several derivatives exhibited potent cytotoxicity toward H1975 cancer cells, which harbor the T790M mutation. researchgate.net

Other Kinase Targets:

Pim Kinase Inhibition: New quinoxaline derivatives have been identified as potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases. These kinases are overexpressed in various hematologic and solid tumors. Lead compounds from this series inhibited the growth of human AML (MV4-11) and colorectal carcinoma (HCT-116) cell lines. rsc.org

Mechanism of Action: Many tetrahydroquinoline and quinoxalinone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). For example, a novel series of 8-phenyltetrahydroquinolinones was found to cause cell cycle arrest at the G2/M phase, leading to apoptotic cell death in lung cancer cells. mdpi.com Similarly, 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have shown significant antiproliferative activity against a panel of cancer cell lines, with the most active compounds affecting the cell cycle and inducing mitochondrial membrane depolarization. benthamscience.com The 5,6,7,8-tetrahydroquinoline (B84679) scaffold itself has gained significant attention for its application in developing anticancer candidates. mdpi.com

| Compound Class | Target Kinase(s) | Cancer Cell Line(s) | Observed Effect |

| 6-Chloroquinoxalines | VEGFR-2 | MCF-7, HCT-116 | Potent antiproliferative activity. nih.gov |

| Quinoxalinones | EGFR (mutant) | H1975 (NSCLC) | Inhibition of cell growth, overcoming resistance. researchgate.net |

| Quinoxaline Derivatives | Pim-1, Pim-2 | MV4-11, HCT-116 | Cytotoxic effects, growth inhibition. rsc.org |

| 8-Phenyltetrahydroquinolinones | - | A549 (Lung) | Cell cycle arrest, induction of apoptosis. mdpi.com |

| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Tumor cell lines | Dual kinase inhibition. researchgate.net |

The versatile quinoxaline scaffold has been a foundation for the development of various antimicrobial agents.

Antibacterial Activity: New quinoxaline derivatives have been synthesized and tested against a range of bacteria. In one study, compounds were evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The results indicated that some derivatives possessed moderate to high antibacterial activity, with their lipophilicity, enhanced by aromatic rings and methyl groups, thought to contribute to their effectiveness. acs.org Similarly, 5,7-dichloro-8-hydroxy-2-methylquinoline showed very high inhibitory potential against M. tuberculosis and methicillin-resistant S. aureus (MRSA). nih.gov

| Bacterial Strain | Quinoxaline Derivative Activity |

| Staphylococcus aureus | Moderate to high activity observed for some derivatives. acs.org |

| Bacillus subtilis | Moderate activity observed. acs.org |

| Escherichia coli | Moderate to high activity observed for some derivatives. acs.org |

| Pseudomonas aeruginosa | Moderate activity observed. acs.org |

| Mycobacterium tuberculosis | High inhibitory potential (MIC = 0.1 µM) for HQ-2. nih.gov |

| MRSA | High inhibitory potential (MIC = 1.1 µM) for HQ-2. nih.gov |

Antifungal Activity: The antifungal potential of quinoxaline derivatives has also been explored. Synthesized compounds were tested against fungal strains such as Aspergillus niger and Candida albicans, with several showing moderate activity. acs.org More targeted research has focused on developing derivatives that inhibit specific fungal enzymes. For instance, novel 5,6,7,8-tetrahydroquinazolin derivatives were designed to target sterol 14α-demethylase (CYP51), an essential enzyme for fungal cell membrane integrity. One such derivative, compound 4r, demonstrated excellent efficacy against the plant pathogenic fungus R. solani, with an EC50 value of 0.33 μg/mL. mdpi.com Other studies have shown that compounds like 2-chloro-N-phenylacetamide are active against Aspergillus flavus by binding to ergosterol on the fungal plasma membrane. nih.gov

Antimalarial Activity: The fight against malaria, particularly drug-resistant strains, has benefited from research into quinoline-based structures. A hit compound from the MMV Pathogen Box, featuring a tetrahydroquinoline core, was found to be active against multiple life-cycle stages of Plasmodium parasites. wikipedia.org Its mechanism of action was identified as the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.govwikipedia.org Structure-activity relationship (SAR) studies on this lead compound revealed that modifications to the tetrahydroquinoline portion could significantly impact potency. For example, introducing a chloro-substituent at the 5-position increased activity, though it also raised lipophilicity. nih.gov Other research into 4-aminoquinoline analogs has shown they can inhibit hemozoin formation, a crucial detoxification process for the parasite. nih.gov

Quinoxaline derivatives have been identified as possessing significant anti-inflammatory properties. Studies on aminoalcohol-based quinoxaline derivatives, specifically DEQX and OAQX, have demonstrated their ability to reduce inflammation in vivo. These compounds were shown to inhibit leukocyte migration and decrease the levels of key pro-inflammatory cytokines, interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov This suggests a potential mechanism of action where these small molecules may act as antagonists for the receptors of these cytokines, although further research is needed to confirm this hypothesis. nih.gov The broad biological profile of the quinoxaline nucleus inherently includes anti-inflammatory potential, making it an attractive scaffold for developing new treatments for inflammatory conditions. acs.org

The neuropharmacological potential of quinoxaline derivatives has extended into the field of antidepressant research. A tetracyclic quinoxaline derivative, ITI-007, has been identified as a multifunctional drug candidate for neuropsychiatric disorders. It acts as a potent serotonin 5-HT2A antagonist, a postsynaptic dopamine D2 antagonist, and an inhibitor of the serotonin transporter (SERT), all of which are key targets in antidepressant therapy. acs.org Another class of compounds, 4-amino acs.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]quinoxalines, has shown potential as rapid-onset antidepressants by acting as potent adenosine A1 and A2 receptor antagonists. researchgate.net While the broader quinoxaline class is noted for its potential antidepressant effects, research on the specific this compound structure in this context is less defined in the current literature. researchgate.netnih.gov

Derivatives based on the quinoxaline and tetrahydroquinoxaline scaffold have been shown to modulate the activity of various ion channels, which are fundamental to neuronal signaling and other physiological processes.

P2X1 Purinoceptors: A series of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives were synthesized and tested as antagonists for the P2X1-purinoceptor, a ligand-gated ion channel activated by ATP. This receptor is involved in the contraction of smooth muscle in the vasa deferentia, making its antagonists potential candidates for non-hormonal male contraception. The study identified a di-substituted derivative (2-hydroxy, 4-fluoro) as the most potent antagonist, with an IC50 of 14 μM.

Glutamate Receptors: Quinoxaline derivatives have been demonstrated to be competitive antagonists of ionotropic glutamate receptors. They inhibit currents mediated by both AMPA and kainate receptors, as well as NMDA receptors, where they appear to act at the glycine co-agonist site. wikipedia.org This positions them as tools for studying excitatory neurotransmission and as potential neuroprotective agents.

Ryanodine Receptors: The neuroprotective effect of a 6-aminoquinoxaline derivative, PAQ (4c), in cellular models of Parkinson's disease has been partially attributed to its ability to activate ryanodine receptors in the endoplasmic reticulum.

TRPV1 Channels: In a comparative study of various heterocyclic compounds as antagonists for the TRPV1 ion channel, a target for pain relief, quinoxaline derivatives were found to be less active than other related structures like isoquinolines and quinazolines. nih.gov

Mechanisms of Biological Action

The biological activities of this compound and its derivatives are multifaceted, stemming from their interactions with various cellular components and pathways. Research into the mechanisms of action has revealed engagement with specific receptors, and the potential to inhibit key biological processes.

Elucidation of Receptor Functions

Derivatives of the 5,6,7,8-tetrahydroquinoxaline (B1293704) scaffold have been identified as antagonists for specific purinergic receptors, highlighting a key mechanism of their pharmacological effects.

A notable area of investigation has been the role of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives as antagonists of the P2X1-purinoceptor. This receptor is understood to be involved in sympathetically mediated contractions of smooth muscle cells. In a study focused on developing novel non-hormonal male contraceptives, a series of these derivatives were synthesized and evaluated for their ability to antagonize P2X1-purinoceptors in isolated rat vas deferens preparations.

The research identified 2-phenyl-5,6,7,8-tetrahydroquinoxaline as a starting point and explored the impact of various substituents on the phenyl ring to enhance potency. Among the synthesized analogues, a compound with a chloro substitution at the meta position of the phenyl ring was evaluated. The study demonstrated that the position of substituents significantly influences the inhibitory activity of these compounds. The findings from this research have contributed to a growing understanding of the structure-activity relationship for P2X1-purinoceptor antagonists, which is crucial for the design of more potent and selective compounds.

Table 1: P2X1-Purinoceptor Antagonist Activity of Selected 2-Phenyl-5,6,7,8-tetrahydroquinoxaline Derivatives

Compound Substitution on Phenyl Ring P2X1-Purinoceptor Antagonist Activity (IC50) 2-phenyl-5,6,7,8-tetrahydroquinoxaline None ~134 µM Compound with meta-chloro substitution meta-Chloro Data on specific IC50 not detailed in the provided text, but noted as an explored analogue. Compound with 2-hydroxy, 4-fluoro substitution 2-Hydroxy, 4-Fluoro 14 µM

Insights into Metabolic Pathways

Detailed information regarding the specific metabolic pathways of this compound in mammalian systems is not extensively available in the current scientific literature. However, general metabolic routes for quinoxaline and quinoline (B57606) derivatives have been studied, which may provide some insights into the potential biotransformation of this compound.

Studies on various quinoxaline derivatives, such as Quinoxaline 1,4-di-N-oxides, have shown that metabolism can involve N-oxide reduction. For other classes of quinoline derivatives, metabolism by cytochrome P450 enzymes leading to hydroxylated and dealkylated metabolites has been observed. The specific metabolic fate of this compound would likely depend on the activity of various metabolic enzymes and the specific physiological environment. Further research is required to elucidate the precise metabolic pathways, including absorption, distribution, metabolism, and excretion (ADME) properties, of this compound.

Inhibition of Specific Biological Processes (e.g., Rap1 activation, prostaglandin synthesis)

The therapeutic potential of this compound and its analogs also extends to the inhibition of specific biological processes that are implicated in various disease states.

Inhibition of Rap1 Activation:

The scientific literature reviewed did not provide specific evidence to suggest that this compound or its close derivatives are inhibitors of Rap1 activation. The Rap1 signaling pathway is a crucial regulator of cell adhesion, proliferation, and differentiation, and while it is a target of interest in drug discovery, a direct link to this particular class of compounds has not been established in the available research.

Inhibition of Prostaglandin Synthesis:

While direct studies on the inhibition of prostaglandin synthesis by this compound are limited, research on structurally related tetrahydroquinoline derivatives suggests that this scaffold can be a foundation for developing potent anti-inflammatory agents that act through this mechanism.

A study on a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles demonstrated significant in vivo anti-inflammatory activity. The mechanism of this action was attributed to the inhibition of prostaglandin E2 (PGE2) synthesis. The compounds were evaluated for their ability to reduce edema and plasma levels of PGE2, showing promising results when compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. This suggests that the tetrahydroquinoline core, which is structurally similar to the tetrahydroquinoxaline core, is a viable pharmacophore for the development of prostaglandin synthesis inhibitors.

Table 2: Anti-inflammatory Activity of a Representative 2-Amino-5,6,7,8-tetrahydroquinoline Derivative

Compound Biological Process Targeted Observed Effect Comparison 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivative Prostaglandin E2 (PGE2) Synthesis Significant inhibition of edema and plasma PGE2 levels in vivo. Exhibited significant anti-inflammatory activity with minor ulcerogenic effects compared to indomethacin.

Advanced Analytical and Computational Methodologies in Characterization and Prediction

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 2-chloro-5,6,7,8-tetrahydroquinoxaline. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds such as quinoxaline (B1680401) and 5,6,7,8-tetrahydroquinoxaline (B1293704).

For ¹H NMR , the spectrum would be expected to show signals corresponding to the protons on the pyrazine (B50134) ring and the tetrahydro- portion. The aromatic proton on the pyrazine ring would likely appear as a singlet in the downfield region. The protons of the saturated cyclohexene (B86901) ring would exhibit complex splitting patterns, appearing as multiplets in the upfield region.

In ¹³C NMR spectroscopy, distinct signals for each carbon atom in the molecule are expected. The carbon atoms of the pyrazine ring would resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the saturated ring, with the carbon atom bonded to the chlorine atom showing a characteristic shift.

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C2-H | ~8.3 (s, 1H) | - |

| C3-H | - | ~145 |

| C5, C8 (CH₂) | Multiplets | Aliphatic region |

| C6, C7 (CH₂) | Multiplets | Aliphatic region |

| C4a, C8a | - | Aromatic/olefinic region |

Note: The table presents predicted values based on the analysis of similar compounds. Actual experimental data may vary.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aliphatic) | 2850-2960 |

| C=N (aromatic) | 1500-1600 |

| C-Cl | 600-800 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS), the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular weight of this compound is 168.63 g/mol . chemimpex.com An HRMS analysis would provide a highly accurate mass measurement, confirming the molecular formula C₈H₉ClN₂. The mass spectrum of the parent compound, 5,6,7,8-tetrahydroquinoxaline, shows a prominent molecular ion peak, and a similar behavior would be expected for its chlorinated derivative. nist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and purity analysis of this compound. Several chemical suppliers report a purity of ≥ 97% as determined by HPLC, indicating its effectiveness in quality control. chemimpex.com While specific published chromatograms for this compound are scarce, a typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with or without modifiers like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is commonly performed using a UV detector. A study on related chiral 3-phenyl-tetrahydroquinolines utilized chiral HPLC to determine enantiomeric excess, showcasing the versatility of this technique. ub.edu

X-ray Crystallography and Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the arrangement of atoms within the crystal lattice.

Elucidation of Molecular and Crystal Structures

Analysis of Conformation and Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding how molecules assemble in a crystal and how they might interact with biological targets. In the crystal structure of the related compound 11-chloro-2,3,4,5-tetrahydro-1H-cyclohepta[b]quinoline, a notable feature is the dominance of weak intermolecular forces. nih.gov

Despite the presence of nitrogen and chlorine atoms, which are typical hydrogen-bond acceptors, C-H...N and C-H...Cl interactions were not significant in stabilizing the crystal structure. nih.gov Instead, the molecules form dimers through π-π stacking interactions between the pyridine (B92270) rings, with an interplanar distance of 3.576 Å. nih.gov These dimers are further organized into columns by multiple C-H...π interactions. nih.gov This analysis highlights that non-covalent interactions, other than classical hydrogen bonds, can be the primary drivers of crystal packing, a key consideration for polymorphism and material properties.

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools in modern drug discovery, allowing for the prediction of molecular properties and interactions, thereby guiding the synthesis of more potent and selective compounds.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

Derivatives of the tetrahydroquinoxaline scaffold have been the subject of such studies to explore their therapeutic potential. For example, a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives were docked into the catalytic site of p38 mitogen-activated protein kinase (MAPK), a target for anti-inflammatory drugs. nih.govresearchgate.net This analysis helped identify compounds with favorable binding energies, such as 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, pinpointing it as a promising lead. nih.govresearchgate.net

In another study, analogues of 2-phenyl-5,6,7,8-tetrahydroquinoxaline were investigated as antagonists for the P2X1-purinoceptor, a target for developing a non-hormonal male contraceptive. nih.gov Docking simulations revealed that these compounds antagonized contractions mediated by the P2X1 agonist α,β-methylene ATP, providing a rationale for their observed biological activity and guiding further synthesis. nih.gov

Table 1: Molecular Docking Studies of Tetrahydroquinoxaline/Tetrahydroquinoline Derivatives

| Compound Series | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | p38 Mitogen-Activated Protein Kinase (MAPK) | Identified derivatives with good binding energy, suggesting potential as anti-inflammatory leads. | nih.govresearchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to model the electronic structure of molecules, providing insights into properties like charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and reactivity. While specific quantum chemical studies on this compound were not identified in the search, this methodology is fundamental in the rational design of quinoxaline derivatives.

These calculations can help explain the structure-activity relationships observed in biological assays. For instance, by calculating the electrostatic potential surface, researchers can predict which parts of a molecule are likely to engage in electrostatic interactions with a protein receptor. This information is invaluable for designing new analogues with improved binding affinity and specificity. nih.gov

Predictive Modeling for Biological Activity and Drug Design

Predictive modeling in drug design involves creating a correlation between the structural or physicochemical properties of compounds and their biological activity. This is often achieved through the development of a Structure-Activity Relationship (SAR).

A clear example of this is the research on 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives as P2X1-purinoceptor antagonists. nih.gov The study systematically synthesized and tested a series of analogues to build an SAR profile. Key findings from this predictive modeling approach include:

Influence of Polar Substituents : The addition of polar groups at the meta position of the phenyl ring significantly increased the inhibition of contractions.

Influence of Para Substituents : Both polar and aliphatic substituents at the para position also enhanced activity.

Di-substituted Compounds : A di-substituted analogue, 2-hydroxy, 4-fluoro (compound 31), was identified as the most potent, with an IC50 of 14 μM. nih.gov

This systematic approach allowed the researchers to build a predictive model that informs the future design of more potent P2X1 antagonists. nih.gov

Table 2: Structure-Activity Relationship (SAR) for 2-phenyl-5,6,7,8-tetrahydroquinoxaline Derivatives

| Substitution Position | Type of Substituent | Effect on P2X1 Antagonist Activity | Reference |

|---|---|---|---|

| ortho | Polar | No marked increase in inhibition | nih.gov |

| meta | Polar | Markedly increased inhibition | nih.gov |

| para | Polar or Aliphatic | Markedly increased inhibition | nih.gov |

Emerging Research Areas and Future Directions

Applications in Materials Science

The molecular structure of 2-Chloro-5,6,7,8-tetrahydroquinoxaline makes it a candidate for developing advanced materials with specialized properties.

Integration into Polymers and Coatings for Enhanced Properties

In the field of material science, this compound is being explored for its capacity to be integrated into polymers and coatings. chemimpex.com This incorporation aims to improve critical material properties such as durability and chemical resistance, which are highly valued in advanced manufacturing sectors. chemimpex.com

Use as Intermediates in Organic Light-Emitting Diodes (OLEDs)

Heterocyclic compounds are fundamental to the function of Organic Light-Emitting Diodes (OLEDs), where they are used as emissive, charge transport, and host materials. numberanalytics.com These compounds possess unique electronic and optical properties ideal for OLED applications. numberanalytics.com Quinoxaline (B1680401) derivatives, in particular, are actively being synthesized and investigated for their potential in creating highly efficient OLED devices, including those based on thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net They have been primarily considered for the electron-transporting layer. google.com Given that this compound belongs to this class of nitrogen-containing heterocycles, it represents a promising intermediate for the synthesis of novel materials for the next generation of displays and lighting. uniss.itresearchgate.net

Role in Agricultural Chemistry

The inherent biological activity of quinoxaline structures positions them as valuable scaffolds in agricultural science.

Development of Novel Agrochemicals, Pesticides, and Herbicides

This compound serves as a precursor in the development of new agrochemicals. chemimpex.com Researchers are utilizing this compound to formulate more effective and potentially more environmentally considerate pesticides and herbicides. chemimpex.com The quinoxaline core is known for its outstanding biological activities, with some derivatives already in use as commercial herbicides. researchgate.net

Advancements in Analytical Chemistry

The compound's reactivity and structure are beneficial for creating new analytical tools and methods.

Employment in Advanced Detection and Quantification Methodologies

In analytical chemistry, this compound is employed in the development of sophisticated methodologies for detection and quantification. chemimpex.com Its use contributes to enhancing the accuracy of chemical analysis in laboratory settings. chemimpex.com

Data Tables

The following tables summarize the primary research applications and physical properties of the compound.

Table 1: Summary of Emerging Research Applications

| Field | Application Area | Specific Use |

|---|---|---|

| Materials Science | Polymers and Coatings | Enhancing durability and chemical resistance. chemimpex.com |

| Organic Electronics | Intermediate for novel OLED materials. rsc.orgresearchgate.net | |

| Agricultural Chemistry | Agrochemical Development | Precursor for new pesticides and herbicides. chemimpex.com |

| Analytical Chemistry | Method Development | Used in advanced detection and quantification techniques. chemimpex.com |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 155535-20-9 keyorganics.net |

| Molecular Formula | C₈H₉ClN₂ keyorganics.net |

| Molecular Weight | 168.63 g/mol chemimpex.com |

| Appearance | Light yellow oil chemimpex.com |

| Boiling Point | 242-245 °C chemimpex.com |

| Purity | ≥ 97% (HPLC) chemimpex.com |

Strategic Development of Novel Therapeutic Agents

The development of new drugs is a cornerstone of modern medicine, and this compound serves as a key component in the design of innovative therapeutic agents. chemimpex.com Its chemical properties allow for its use as a selective modulator in various biochemical pathways, which is of high interest in drug discovery. chemimpex.com

Design of Hybrid Molecules for Enhanced Biological Effects

The concept of hybrid molecules, which combine two or more pharmacophores, is a promising strategy in drug design to enhance therapeutic efficacy and overcome resistance. While specific research on hybrid molecules derived directly from this compound is not extensively documented, the broader class of quinoxaline derivatives has been pivotal in this area. For instance, new hybrid molecules based on 6-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones have been synthesized and evaluated as potential anticoagulant agents.

In a similar vein, the hybridization of a 1,4-naphthoquinone (B94277) scaffold with a chloroquinoline moiety has been explored in the design of potential anticancer agents. mdpi.com This approach leverages the known biological activities of each component to create a synergistic effect. The adaptability of the quinoxaline core suggests that this compound could be a valuable component in creating such hybrid structures, potentially leading to new treatments for a range of diseases.

Addressing Drug Resistance and Improving Therapeutic Efficacy

Drug resistance is a significant challenge in the treatment of infectious diseases and cancer. The development of novel agents that can circumvent resistance mechanisms is a critical area of research. Quinoxaline derivatives have shown potential in this regard. For example, systematic variations of the side chain of 7-chloro-4-aminoquinolines have yielded derivatives with high in vitro activity against chloroquine-sensitive and resistant strains of P. falciparum, the parasite responsible for malaria. nih.gov

Furthermore, the introduction of a chlorine atom into a drug molecule can be significant for its distribution in both fatty and aqueous media, potentially enhancing its therapeutic profile. rasayanjournal.co.in The synthesis of 2-substituted-6-chloroquinoxalines has been explored, and these compounds have demonstrated antibacterial activities. rasayanjournal.co.in This indicates that derivatives of this compound could be investigated for their potential to combat drug-resistant pathogens.

Exploration of New Biological Targets and Pathways